molecular formula C8H5FO3 B1342166 2-Fluoro-4-formylbenzoic acid CAS No. 604000-97-7

2-Fluoro-4-formylbenzoic acid

Cat. No. B1342166
CAS RN: 604000-97-7
M. Wt: 168.12 g/mol
InChI Key: MBTIUAFUJPATDP-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylbenzoic acid, also known as 2F4FBA, is an important organic compound in the field of synthetic chemistry. It is a versatile reagent that can be used in a variety of reactions, such as Friedel-Crafts alkylation and arylation, as well as in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 2F4FBA has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Synthesis of Heterocyclic Organic Compounds

2-Fluoro-4-formylbenzoic acid is utilized in the synthesis of various heterocyclic organic compounds. For instance, transformations of 2-formylbenzoic acid, a related compound, have been employed to synthesize phthalides and isoindolinones. These are achieved through catalytic processes using cinchonine and nonafluoro-tert-butanol, leading to enantiomerically enriched compounds with high yields and enantiomeric excesses (Niedek et al., 2016).

Antifungal Activity

Compounds like 2-formylphenylboronic acid and its fluoro-isomeric forms, including structures similar to this compound, have shown significant antifungal activities against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent and the tautomeric equilibrium in these compounds play a crucial role in their antifungal properties (Borys et al., 2019).

Insecticidal Activity

Similar to this compound, derivatives of 4-Fluoro-3-phenoxybenzoic acid have been synthesized and evaluated for their insecticidal activity against certain crop pests. These compounds, which include oxadiazoles, demonstrate varying degrees of effectiveness in pest control (Mohan et al., 2004).

Potential in Cancer Therapy

Derivatives of 4-formylbenzoic acid, closely related to this compound, have been synthesized and assessed for their cytotoxic activities against cancer cells. These compounds, particularly triphenylstannyl 4-((arylimino)methyl)benzoates, have demonstrated potent cytotoxic efficacy, enhanced over traditional agents like cisplatin. They are found to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Basu Baul et al., 2017).

Metal-Organic Frameworks (MOFs)

2-Fluorobenzoic acid, similar in structure to this compound, is widely used in the preparation of rare-earth metal-organic frameworks (MOFs). The presence of fluorine in these MOFs suggests a potential for this compound in the development of novel MOF structures with specific properties (Vizuet et al., 2021).

Future Directions

The downstream use of 2-Fluoro-4-formylbenzoic acid has been reported to have biological relevance, revealing potential applications for future materials involving this compound .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

The compound contains both an aldehyde and a carboxylic acid group , which could potentially interact with biological targets through various mechanisms, such as hydrogen bonding or covalent bonding.

Pharmacokinetics

Factors such as its molecular weight and physical state may influence its bioavailability.

Result of Action

It is used in proteomics research , suggesting that it may have effects at the protein level.

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-formylbenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature , indicating that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-formylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . These interactions are crucial for the synthesis of complex molecules and can influence the activity of enzymes involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to interact with specific sites on enzymes, leading to changes in their activity and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These effects are influenced by the compound’s interaction with cellular components and its ability to maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are crucial for its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization is essential for its activity and can impact its interactions with other biomolecules .

properties

IUPAC Name

2-fluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTIUAFUJPATDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593798
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604000-97-7
Record name 2-Fluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-formylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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